Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)-
Overview
Description
Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)- is a useful research compound. Its molecular formula is C27H34N2 and its molecular weight is 386.6 g/mol. The purity is usually 95%.
The exact mass of the compound 5-hexyl-2-(4'-pentyl-4-biphenylyl)pyrimidine is 386.272199093 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Novel synthesis methods for pyrimidine derivatives, including those similar to 5-hexyl-2-(4'-pentyl-4-biphenylyl)pyrimidine, have been explored. For example, Ghedini and Pucci (1990) reported the synthesis and characterization of mononuclear cyclopalladated derivatives of a closely related compound, which were obtained through bridge-splitting reactions (Ghedini & Pucci, 1990).
Molecular Structure Analysis : Studies like those conducted by Hauser et al. (1986) have focused on the physical properties of liquid crystalline pyrimidine compounds, including measurements of clearing temperatures, densities, and refractive indices, providing valuable data for understanding the behavior of these compounds in different states (Hauser et al., 1986).
Biological and Pharmaceutical Applications
Biological Activities : Pyrimidine derivatives exhibit a wide range of biological activities. For instance, Stolarczyk et al. (2021) synthesized a series of 5-hydroxymethylpyrimidines, showing that derivatives with aliphatic amino groups were less toxic to normal cells and those with bulky constituents exhibited moderate anticancer properties (Stolarczyk et al., 2021).
Antiviral and Anticancer Research : Hocková et al. (2003) prepared 2,4-diamino-6-hydroxypyrimidines with varying substituents, demonstrating that some derivatives inhibited retrovirus replication in cell culture, highlighting their potential in antiviral and anticancer therapy (Hocková et al., 2003).
Material Science and Engineering Applications
Corrosion Inhibition : Pyrimidine derivatives have been explored for their role in corrosion inhibition, which is significant for industrial applications. For example, Haque et al. (2017) studied the corrosion inhibition performance of pyrimidine derivatives on N80 steel, demonstrating their potential as protective agents in harsh industrial environments (Haque et al., 2017).
Oilfield Applications : Onyeachu et al. (2019) evaluated a newly synthesized pyrimidine-based compound as a corrosion inhibitor for steel in oilfield brine, demonstrating high inhibition efficiency and suggesting its utility in the petroleum industry (Onyeachu et al., 2019).
Properties
IUPAC Name |
5-hexyl-2-[4-(4-pentylphenyl)phenyl]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2/c1-3-5-7-9-11-23-20-28-27(29-21-23)26-18-16-25(17-19-26)24-14-12-22(13-15-24)10-8-6-4-2/h12-21H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMALJTULZYEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348097 | |
Record name | Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92178-46-6 | |
Record name | Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.